2-(4-Hydroxybutyl)isoindoline-1,3-dione
Overview
Description
2-(4-Hydroxybutyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H13NO3.
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Biochemical Pathways
The compound’s action on the dopamine receptor D2 suggests that it may affect the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters .
Result of Action
One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have potential therapeutic
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxybutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific sites on the target biomolecules, leading to changes in their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D3 can alter signaling pathways related to neurotransmission . Additionally, its inhibition of β-amyloid aggregation can impact cellular processes involved in neurodegeneration .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the dopamine receptor D3, modulating its activity and potentially exerting antipsychotic effects . Furthermore, it inhibits β-amyloid protein aggregation, which may involve interactions with specific sites on the amyloid proteins . These binding interactions lead to changes in the activity of the target biomolecules, resulting in the observed biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on its anticonvulsant activity, different dosages were tested in mice, and it was found that the compound exhibited significant anticonvulsant effects at specific doses . At higher doses, toxic or adverse effects were observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes metabolic transformations that can affect its activity and function . These metabolic pathways can influence the compound’s efficacy and safety, making it crucial to understand its metabolism for potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its effectiveness and potential side effects. Understanding these transport and distribution mechanisms is vital for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of phthalic anhydride with 4-hydroxybutylamine in the presence of a suitable solvent such as toluene under reflux conditions . Another approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using SiO2-tpy-Nb as a catalyst to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is also being explored to improve the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(4-oxobutyl)isoindoline-1,3-dione, while reduction can produce 2-(4-hydroxybutyl)isoindoline-1,3-diol .
Scientific Research Applications
2-(4-Hydroxybutyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Hydroxybutyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 2-(2-(3,4-dihydroxyphenyl)ethyl)isoindoline-1,3-dione
- 2-butyl-4-hydroxyisoindoline-1,3-dione
- 2-(4-methoxyphenyl)isoindoline-1,3-dione .
Uniqueness
What sets this compound apart from other similar compounds is its unique hydroxyl group on the butyl side chain, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxybutyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCNQDIENYPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455835 | |
Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24697-70-9 | |
Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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